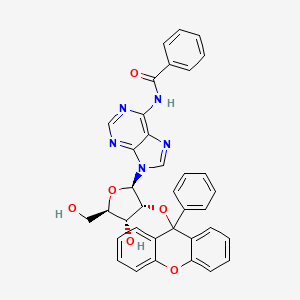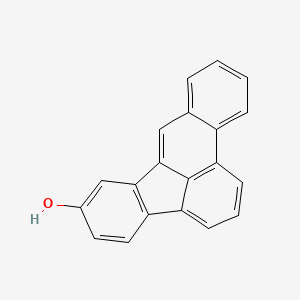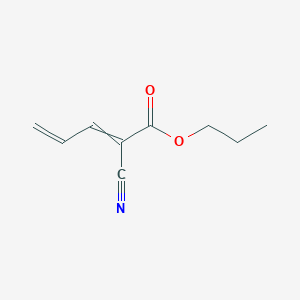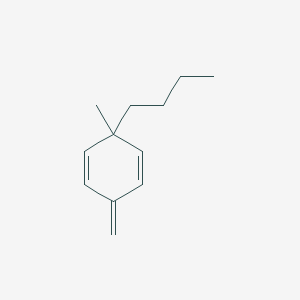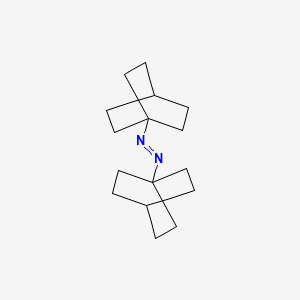
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound with the molecular formula C17H19ClN4O3 This compound is known for its unique structure, which includes a butanol backbone and an acridine moiety with a nitro group
準備方法
The synthesis of 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves several steps. The primary synthetic route includes the nitration of acridine followed by the introduction of the butanol group. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions. Industrial production methods may involve large-scale nitration and purification processes to ensure the compound’s purity and yield .
化学反応の分析
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acridine moiety allows for various substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include strong acids, bases, and reducing agents.
科学的研究の応用
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with molecular targets such as proteins and nucleic acids. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride can be compared with other similar compounds, such as:
1-Butanol, 4-((1-amino-9-acridinyl)amino)-, monohydrochloride: Lacks the nitro group, leading to different reactivity and applications.
1-Butanol, 4-((1-nitro-9-phenanthridinyl)amino)-, monohydrochloride: Contains a phenanthridine moiety instead of acridine, resulting in different chemical properties.
1-Butanol, 4-((1-nitro-9-quinolinyl)amino)-, monohydrochloride: Features a quinoline moiety, which affects its biological activity and applications.
特性
CAS番号 |
80704-89-8 |
|---|---|
分子式 |
C17H18ClN3O3 |
分子量 |
347.8 g/mol |
IUPAC名 |
4-[(1-nitroacridin-9-yl)amino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H17N3O3.ClH/c21-11-4-3-10-18-17-12-6-1-2-7-13(12)19-14-8-5-9-15(16(14)17)20(22)23;/h1-2,5-9,21H,3-4,10-11H2,(H,18,19);1H |
InChIキー |
WFKPKIUDGWXNQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


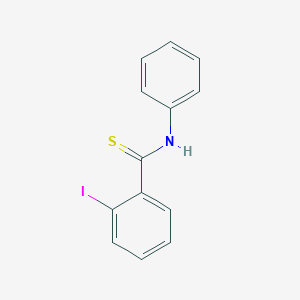
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
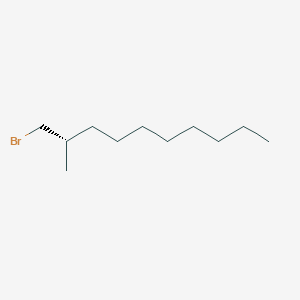
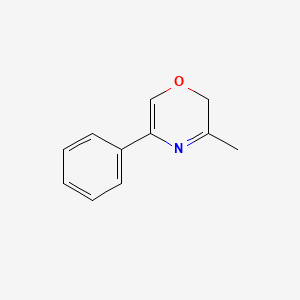

![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)


